

High-throughput analysis of Carbamazepine and its metabolites using a 13C internal standard.

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Compound of Interest

Carbamazepine 10,11-epoxide13C

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High-Throughput Analysis of Carbamazepine and its Metabolites using a ¹³C Internal Standard

Application Note and Protocol

Introduction

Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and neuropathic pain.[1][2][3] Therapeutic drug monitoring (TDM) of Carbamazepine is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Carbamazepine is extensively metabolized in the liver, primarily to Carbamazepine-10,11-epoxide (CBZ-E), which is also pharmacologically active and contributes to both the therapeutic and toxic effects of the parent drug.[2][3][4][5] Therefore, the simultaneous quantification of both Carbamazepine and its epoxide metabolite is essential for effective patient management.

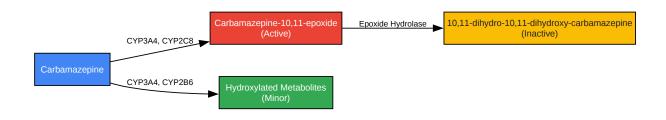
This application note describes a robust and high-throughput method for the simultaneous determination of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, ¹³C-Carbamazepine, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method



is designed for rapid analysis, making it suitable for clinical research and drug development professionals.

Metabolic Pathway of Carbamazepine

Carbamazepine undergoes extensive hepatic metabolism. The primary metabolic pathway involves the oxidation of the dibenzazepine ring to form Carbamazepine-10,11-epoxide, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C8.[4][6][7] This active metabolite is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive 10,11-dihydro-10,11-dihydroxy-carbamazepine (Diol-CBZ). Minor metabolic routes include ring hydroxylation to form 2-hydroxy-CBZ and 3-hydroxy-CBZ. [4][6]



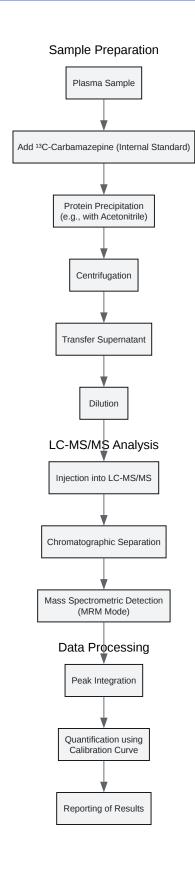
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Caption: Metabolic pathway of Carbamazepine.

Experimental Workflow

The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing. Plasma samples are first subjected to protein precipitation to remove macromolecules. The supernatant is then diluted and injected into the LC-MS/MS system for separation and quantification.





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Caption: High-throughput analytical workflow.



Detailed Experimental Protocols Materials and Reagents

- Carbamazepine and Carbamazepine-10,11-epoxide reference standards
- 13C-Carbamazepine (internal standard)
- · HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (drug-free)

Instrumentation

- A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation Protocol

- Pipette 100 μL of human plasma into a microcentrifuge tube.
- Add 20 μL of the ¹³C-Carbamazepine internal standard working solution.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer 100 μ L of the supernatant to a clean tube and add 900 μ L of water.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions



Parameter	Value
Column	C18 column (e.g., 50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Gradient	20% B to 80% B over 3 minutes, then reequilibrate
Total Run Time	Approximately 5 minutes

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	150 °C
Desolvation Temperature	400 °C

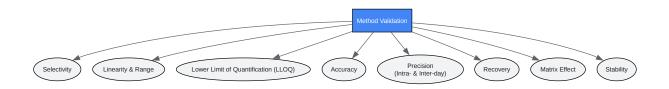
MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Carbamazepine	237.1	194.1
Carbamazepine-10,11-epoxide	253.1	180.1
¹³ C-Carbamazepine (IS)	243.1	199.1

Method Validation



The analytical method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.



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Caption: Key parameters for bioanalytical method validation.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method.

Table 1: Calibration Curve and Linearity

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r²)	
Carbamazepine	5 - 2000	> 0.995	
Carbamazepine-10,11-epoxide	5 - 2000	> 0.995	

Table 2: Precision and Accuracy



Analyte	QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Carbamazepi ne	LLOQ	5	< 10	< 10	90 - 110
Low	15	< 8	< 8	92 - 108	
Mid	500	< 5	< 6	95 - 105	
High	1500	< 5	< 5	96 - 104	
Carbamazepi ne-10,11- epoxide	LLOQ	5	< 12	< 13	88 - 112
Low	15	< 9	< 10	91 - 109	
Mid	500	< 6	< 7	94 - 106	_
High	1500	< 6	< 6	95 - 105	

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
Carbamazepine	> 85	< 15
Carbamazepine-10,11-epoxide	> 80	< 15
¹³ C-Carbamazepine (IS)	> 85	< 15

Conclusion

The described LC-MS/MS method provides a high-throughput, sensitive, and specific approach for the simultaneous quantification of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, in human plasma. The use of a ¹³C-labeled internal standard ensures reliable and accurate results. The short run time and simple sample preparation procedure make this method highly suitable for therapeutic drug monitoring and



pharmacokinetic studies in a high-throughput environment, aiding researchers, scientists, and drug development professionals in their work.

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